3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
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Overview
Description
3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a compound that combines the structural features of imidazole and benzo[de]isoquinoline-1,3-dione Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzo[de]isoquinoline-1,3-dione is a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves the reaction of an imidazole derivative with a benzo[de]isoquinoline-1,3-dione precursor. One common method involves the use of reflux conditions to facilitate the reaction. For example, the reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its DNA binding properties and potential use in cancer therapy.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to DNA. This interaction can lead to the inhibition of DNA replication and transcription, resulting in anticancer effects. Additionally, the compound can interact with enzymes involved in metabolic pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethylbenzo[de]isoquinoline-1,3-dione
- 2-(3-(1H-Imidazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is unique due to its specific structural features that combine the properties of imidazole and benzo[de]isoquinoline-1,3-dioneCompared to similar compounds, it exhibits improved solubility and stability, making it a more versatile and effective compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17-14-6-1-4-13-5-2-7-15(16(13)14)18(23)21(17)10-3-9-20-11-8-19-12-20/h1-2,4-8,11-12H,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMQXUZTHKDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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